1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone
Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a synthetic organic compound featuring a unique hybrid structure combining a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted with a furan-2-yl group at position 7, linked via an ethanone bridge to a 1H-indol-3-yl moiety. The 1,4-thiazepane ring may confer metabolic stability and influence binding affinity compared to smaller heterocycles like piperazine or thiazole . The furan substituent could modulate solubility and electronic properties, distinguishing it from analogs with bulkier or more polar groups (e.g., sulfonyl or methoxy substituents) .
Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(12-14-13-20-16-5-2-1-4-15(14)16)21-8-7-18(24-11-9-21)17-6-3-10-23-17/h1-6,10,13,18,20H,7-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJMDRPHXXCIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound combines a thiazepane ring with furan and indole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 307.43 g/mol. The structural complexity of the compound contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.43 g/mol |
| CAS Number | 1795482-87-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazepane ring and subsequent coupling with furan and indole derivatives. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.
Antimicrobial Activity
Research indicates that thiazepine derivatives exhibit significant antimicrobial properties. The presence of the furan and indole rings in this compound may enhance its efficacy against various microbial strains. In vitro studies have shown that similar compounds demonstrate activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound's structure suggests it may act as a COX inhibitor, similar to other indole derivatives known for their anti-inflammatory properties. A study focusing on related indole compounds found that they effectively inhibited COX enzymes, leading to reduced inflammation and pain relief in animal models . The anti-inflammatory activity of this compound warrants further investigation through both in vitro and in vivo studies.
Case Studies
Several case studies have highlighted the biological activities of compounds structurally related to this compound:
- Indole Derivatives as COX Inhibitors :
- Thiazepine Compounds Against Bacterial Strains :
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Compounds with similar structures have shown promising results in targeting various cancer types, making this compound a candidate for further investigation in oncology.
- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, possibly through modulation of inflammatory pathways. Research into related thiazepane derivatives has demonstrated their ability to reduce inflammation markers in vitro.
- Antimicrobial Activity : Initial studies suggest that 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone may exhibit antimicrobial properties against various bacterial strains. This aspect is crucial for developing new antibiotics in response to rising antibiotic resistance.
Biological Studies
- Enzyme Inhibition : The compound may function as an enzyme inhibitor by binding to active sites of specific enzymes involved in metabolic pathways. This interaction could alter cellular functions and has implications for drug development targeting metabolic disorders.
- Receptor Modulation : It may also interact with specific receptors, acting as either an agonist or antagonist. Understanding these interactions can provide insights into therapeutic mechanisms and potential side effects.
Materials Science
The unique structural features of this compound make it suitable for developing new materials, such as polymers and coatings. Its chemical reactivity can be harnessed to create materials with specific properties for industrial applications.
Case Study 1: Anticancer Research
A study on thiazepane derivatives indicated that compounds similar to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-y)-2-(indolyl)ethanone exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Research conducted on derivatives containing furan moieties demonstrated promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggests that the incorporation of the thiazepane ring enhances the overall efficacy of these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several indole-based derivatives reported in the literature. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activities:
Key Observations:
Synthesis Complexity :
- The target compound’s 1,4-thiazepane-furan-indole architecture likely requires multi-step synthesis, akin to the alkylation/acylation strategies used for analogs like 3a and 10 . For example, compound 10 achieved an 82% yield via benzoylation under mild conditions, suggesting that steric hindrance from the thiazepane ring in the target compound might reduce yields without optimized conditions .
The furan substituent may enhance π-π stacking compared to electron-withdrawing groups (e.g., sulfonyl in 68) .
Biological Activity: Indole-ethanones with sulfonyl groups (e.g., 68) exhibit anti-HIV activity, while RCS-8 (a synthetic cannabinoid) demonstrates psychoactive properties via receptor agonism . The target compound’s thiazepane-furan system could similarly target neurological or antiviral pathways, though empirical data are lacking.
Physicochemical Properties: Molecular weight and solubility are influenced by substituents. The target compound’s furan-thiazepane system may balance hydrophobicity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
